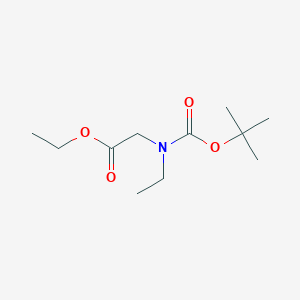
4-(Chlorodifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorodifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorodifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Chlorodifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorodifluoromethylation of benzoic acid derivatives. This can be done using chlorodifluoromethylating agents such as chlorodifluoromethane in the presence of a base like sodium hydride. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the direct fluorination of benzoic acid derivatives using elemental fluorine or fluorinating agents like sulfur tetrafluoride. These reactions are usually carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions:
4-(Chlorodifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include fluorinated benzoic acids or other substituted derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Complex aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Chlorodifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Chlorodifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorodifluoromethyl group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzoic acid
- 4-(Difluoromethyl)benzoic acid
- 4-(Fluoromethyl)benzoic acid
Comparison:
- 4-(Chlorodifluoromethyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties compared to its analogs.
- 4-(Trifluoromethyl)benzoic acid has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain chemical reactions.
- 4-(Difluoromethyl)benzoic acid lacks the chlorine atom, resulting in different reactivity and interaction profiles.
- 4-(Fluoromethyl)benzoic acid has only one fluorine atom, making it less electron-withdrawing and potentially less reactive.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-[chloro(difluoro)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZPCPYWCYVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














